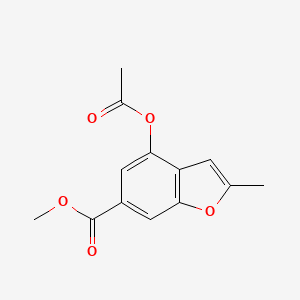

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-acetyloxy-2-methyl-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-4-10-11(17-7)5-9(13(15)16-3)6-12(10)18-8(2)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKAHKWLZNRCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692978 | |

| Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37978-61-3 | |

| Record name | Methyl 4-(acetyloxy)-2-methyl-6-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37978-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The synthesis commences with the commercially available Methyl 3,4-dihydroxybenzoate and proceeds through the formation of a 2-methylbenzofuran ring via an intramolecular cyclization of a propargyl ether, followed by a selective acetylation of the phenolic hydroxyl group. This document offers a detailed experimental protocol, mechanistic insights, and a summary of the key reaction parameters, tailored for researchers and professionals in medicinal chemistry and drug development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged scaffolds in drug discovery. The specific substitution pattern of the benzofuran ring plays a crucial role in modulating its pharmacological profile, making the development of efficient and versatile synthetic methodologies for substituted benzofurans an area of significant research interest. The target molecule, Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, serves as a valuable building block for the elaboration into more complex molecules with potential therapeutic applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the acetyl group, revealing the precursor Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate . This hydroxybenzofuran can be synthesized through the formation of the furan ring from a suitably substituted catechol derivative. Our forward synthetic strategy, therefore, involves:

-

Formation of the 2-Methylbenzofuran Ring: An intramolecular cyclization of a propargyl ether derived from Methyl 3,4-dihydroxybenzoate . This method is known for its efficiency in constructing the 2-methylbenzofuran system.

-

Selective O-Acetylation: The acetylation of the phenolic hydroxyl group of the intermediate to yield the final product. This step requires conditions that are mild enough to avoid the hydrolysis or transesterification of the methyl ester at the 6-position.

Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

This step involves the reaction of Methyl 3,4-dihydroxybenzoate with propargyl bromide to form a propargyl ether, which then undergoes a thermally induced intramolecular cyclization.

Materials and Reagents:

-

Methyl 3,4-dihydroxybenzoate

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of Methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

-

Slowly add propargyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.

Step 2: Synthesis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

This step involves the selective acetylation of the phenolic hydroxyl group of the intermediate synthesized in Step 1.

Materials and Reagents:

-

Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

-

Acetic anhydride (Ac₂O)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or silica gel chromatography to afford Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate as a pure solid.

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| 1 | Methyl 3,4-dihydroxybenzoate | Propargyl bromide, K₂CO₃ | DMF | 12-16 hours | 80-90 °C | 60-70% |

| 2 | Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate | Acetic anhydride, Pyridine/Triethylamine | DCM | 2-4 hours | 0 °C to RT | >90% |

Mechanistic Insights and Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for the target molecule.

Mechanism of 2-Methylbenzofuran Ring Formation

The formation of the benzofuran ring proceeds through an initial O-alkylation of the more acidic phenolic hydroxyl group, followed by a[2][2]-sigmatropic rearrangement (Claisen rearrangement) of the resulting aryl propargyl ether, and a subsequent intramolecular cyclization.

Caption: Mechanism of 2-methylbenzofuran ring formation.

Mechanism of O-Acetylation

The acetylation of the phenolic hydroxyl group is a nucleophilic acyl substitution reaction. The base (pyridine or triethylamine) can act as a catalyst by activating the acetic anhydride or by deprotonating the phenol to increase its nucleophilicity.

Caption: Mechanism of O-acetylation of the phenolic hydroxyl group.

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data should be consistent with the proposed structures.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate. The methodology utilizes readily available starting materials and employs robust and high-yielding reactions. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important intermediate for further chemical exploration.

References

-

University of Calgary. Acylation of phenols. Available at: [Link]

- Yadav, J. S., et al. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry, 22(7), 5154-5158 (2010).

-

Zhang, Z., et al. Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 22(18), 6034-6039 (2020). Available at: [Link]

-

National Institutes of Health. A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]

-

ResearchGate. Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol | Request PDF. Available at: [Link]

- Talybov, G. M. SYNTHESIS AND INTRAMOLECULAR CYCLIZATION OF PROPARGYL ETHERS DERIVED FROM 1-BROMO(IODO)-3-ORGANYLOXY-2-PROPANOL. Russian Journal of Organic Chemistry, 51(10), 1471-1474 (2015).

-

Journal of The Chemical Society of Pakistan. Selective acylation of aliphatic hydroxyl in the presence of. Available at: [Link]

-

ResearchGate. Selective acetylation of primary alcohol over phenolic -OH. Available at: [Link]

-

ResearchGate. Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Available at: [Link]

-

Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Available at: [Link]

-

National Institutes of Health. Shifting the Reactivity of Bis-propargyl Ethers from Garratt-Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study. Available at: [Link]

-

ResearchGate. Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. Available at: [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

- Google Patents. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.

-

National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

-

Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Introduction to Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (C₁₃H₁₂O₅) is a benzofuran derivative. The benzofuran scaffold is a key heterocyclic motif found in numerous natural products and pharmacologically active compounds. The specific substitutions on this molecule—an acetoxy group, a methyl group, and a methyl carboxylate group—suggest its potential as a synthetic intermediate in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for establishing a baseline for further studies.

Molecular Structure:

Caption: Chemical structure of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for the title compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~7.8-8.0 | s | 1H | H-7 | The deshielding effect of the adjacent ester group and the aromatic ring current shifts this proton downfield. It appears as a singlet due to the absence of adjacent protons. |

| ~7.2-7.4 | s | 1H | H-5 | This proton is on the aromatic ring and its chemical shift is influenced by the surrounding substituents. It is expected to be a singlet. |

| ~6.4-6.6 | s | 1H | H-3 | This proton is on the furan ring and is expected to be a singlet, with its chemical shift influenced by the adjacent methyl group and the aromatic system. |

| ~3.9 | s | 3H | -COOCH₃ | The protons of the methyl ester group are in a relatively shielded environment and typically appear as a sharp singlet. |

| ~2.5 | s | 3H | 2-CH₃ | The methyl group attached to the furan ring is in an aliphatic environment and is expected to be a singlet. |

| ~2.3 | s | 3H | -OCOCH₃ | The protons of the acetyl group are deshielded by the adjacent carbonyl group and appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~169-171 | -OC =O (acetoxy) | The carbonyl carbon of the acetoxy group is highly deshielded. |

| ~165-167 | -C =O (ester) | The carbonyl carbon of the methyl ester is also significantly deshielded. |

| ~150-160 | C-4, C-7a, C-2 | These are quaternary carbons in the benzofuran ring system, with their shifts influenced by attached heteroatoms and the aromatic system. |

| ~110-130 | Aromatic and Furan Carbons | The chemical shifts of the aromatic and furan carbons are in the typical range for such systems. |

| ~52 | -COOC H₃ | The carbon of the methyl ester group is in a typical range for an sp³ carbon attached to an oxygen. |

| ~21 | -OCOC H₃ | The methyl carbon of the acetoxy group. |

| ~14 | 2-C H₃ | The methyl carbon attached to the furan ring is in a shielded, aliphatic environment. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of ¹³C. A greater sample concentration may also be beneficial.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Assignment | Fragmentation Pathway |

| 248 | [M]⁺ | Molecular ion |

| 206 | [M - CH₂CO]⁺ | Loss of a ketene molecule from the acetoxy group. |

| 175 | [M - COOCH₃ - CH₂]⁺ | Loss of the methoxycarbonyl group and a methylene radical. |

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000-3100 | C-H (aromatic) | Stretching |

| ~2900-3000 | C-H (aliphatic) | Stretching |

| ~1760-1770 | C=O (acetoxy ester) | Stretching |

| ~1720-1730 | C=O (methyl ester) | Stretching |

| ~1600-1620 | C=C (aromatic) | Stretching |

| ~1200-1250 | C-O (ester) | Stretching |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

Synthesis and Purity Assessment

The synthesis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate would likely involve the acetylation of its precursor, Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.[1] The synthesis of the hydroxy precursor has been reported, starting from 3,5-dihydroxybenzoate.[2][3]

Purity Assessment Workflow:

Caption: A typical workflow for the purification and purity assessment of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate. By combining the predictive data with the detailed experimental protocols, researchers can confidently identify this molecule and ensure its suitability for further applications in drug discovery and materials science. The principles of data interpretation discussed herein are broadly applicable to the characterization of other novel organic compounds.

References

-

Lollini, P., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]

-

ResearchGate. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]

Sources

A Technical Guide to the NMR Analysis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery pipeline. This guide provides an in-depth technical overview of the complete NMR analysis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, a substituted benzofuran. Benzofuran scaffolds are prevalent in numerous natural products and pharmacologically active compounds, making a thorough understanding of their characterization essential.[2]

This document moves beyond a simple recitation of data, focusing instead on the strategic workflow, the rationale behind experimental choices, and the interpretation of spectral data to build a self-validating structural hypothesis. We will cover optimal sample preparation, the application of one- and two-dimensional NMR experiments, and a detailed predictive analysis of the ¹H and ¹³C NMR spectra.

The Analyte: Molecular Structure and Context

To effectively analyze the NMR data, we must first understand the molecule's structure. Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (C₁₃H₁₂O₅) consists of a core benzofuran ring system with four distinct substituents: a methyl group at position 2, an acetoxy group at position 4, a methyl carboxylate group at position 6, and a lone proton at position 3. The aromatic portion of the benzofuran contains two additional protons at positions 5 and 7.

Chemical Structure:

-

Molecular Formula: C₁₃H₁₂O₅

-

Molecular Weight: 248.23 g/mol

The presence of multiple functional groups—an ester, a phenol acetate, and an aromatic ether—creates a distinct electronic environment for each nucleus, which will be reflected in the NMR spectrum.

The Experimental Workflow: A Strategy for Unambiguous Elucidation

A robust NMR analysis relies on a systematic and logical workflow. The goal is not merely to collect spectra but to acquire a complementary dataset that allows for complete and confident assignment of all proton and carbon signals.

Caption: Key expected HMBC (²JCH and ³JCH) correlations for structural assembly.

Key HMBC Insights:

-

The protons of the C2-methyl group (H-a) will correlate to C2, C3, and the ring-junction carbon C3a, firmly placing the methyl group at position 2.

-

The aromatic proton H-5 will show correlations to C7, C3a, and crucially, the ester carbonyl carbon (C6-C O), confirming the substituent position.

-

Similarly, the aromatic proton H-7 will correlate to C5, C4, and C3a, locking in the relative positions of all substituents on the benzene ring.

-

The methyl protons of the ester (H-c) and acetoxy (H-b) groups will correlate to their respective carbonyl carbons, confirming their assignments.

Conclusion

The structural elucidation of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate is achieved through a systematic application of 1D and 2D NMR techniques. A comprehensive analysis relies on a foundation of high-quality sample preparation and a strategic data acquisition plan. By integrating ¹H, ¹³C, COSY, and HMBC data, every atom in the molecule can be unambiguously assigned. This self-validating workflow not only confirms the identity of the target compound but also provides a high degree of confidence in its purity, a requirement for any downstream application in research or drug development.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.... Available at: [Link]

-

MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 334. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Aix-Marseille University. (n.d.). SAMPLE PREPARATION. Available at: [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

-

MDPI. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2999. Available at: [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectra of 1-benzofuran-2-carbohydrazide. Available at: [Link]

-

Sci-Hub. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

OMICS International. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 7(5). Available at: [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Available at: [Link]

-

ResearchGate. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of C13-NMR Interpretation. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1). Available at: [Link]

-

MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. Available at: [Link]

Sources

"mass spectrometry of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate"

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, a substituted benzofuran derivative representative of structures encountered in pharmaceutical development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver field-proven insights into methodological choices, from ionization techniques and sample preparation to the logical deconstruction of fragmentation spectra. We will explore both soft ionization (Electrospray Ionization) and hard ionization (Electron Ionization) techniques, presenting detailed, validated protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The core of this guide focuses on the elucidation of fragmentation pathways, supported by mechanistic reasoning and visualized through detailed diagrams. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to develop robust, self-validating analytical methods for the structural characterization and quality control of this and structurally related compounds.

Introduction: The Analytical Imperative

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, making them crucial scaffolds in drug discovery and development.[1] The precise characterization of these molecules is not merely an academic exercise but a regulatory and scientific necessity. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular identification, structural elucidation, and impurity profiling.[2][3]

The subject of this guide, Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, possesses multiple functional groups—a benzofuran core, a methyl ester, and an acetoxy group—each presenting distinct behaviors under mass spectrometric analysis. Understanding these behaviors is critical for confirming molecular identity, characterizing potential metabolites or degradation products, and establishing robust quality control (QC) protocols within a Good Manufacturing Practice (GMP) framework.[4] This guide provides the foundational principles and practical workflows to achieve these analytical goals with confidence.

Foundational Principles: Ionization and Mass Analysis

The journey from a sample vial to an interpretable mass spectrum begins with two critical choices: the ionization source and the mass analyzer. The selection is dictated by the analyte's physicochemical properties and the analytical question at hand.

Selecting the Optimal Ionization Technique

For a molecule like Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, which is moderately polar and not highly volatile, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable, each offering unique advantages.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar and thermally labile compounds without causing significant fragmentation in the source.[5][6] It generates protonated molecules, [M+H]+, making it the premier choice for determining the intact molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing detailed structural insights.[7][8][9] This is the workhorse method for metabolite identification and quantification in complex biological matrices.[10]

-

Electron Ionization (EI): EI is a hard ionization technique that bombards the analyte with high-energy electrons, inducing extensive and reproducible fragmentation.[11] While this process fragments the molecular ion, the resulting pattern is a highly specific "fingerprint" that can be matched against spectral libraries like the NIST Mass Spectral Library for unambiguous identification.[12][13][14] EI is exclusively used with GC-MS and requires the analyte to be volatile and thermally stable.[15][16]

Caption: Decision workflow for selecting the appropriate ionization technique.

Mass Analyzers: Resolving Power and Functionality

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, scan speed, and quantitative capability.

| Mass Analyzer | Key Strengths | Typical Application for Benzofurans |

| Quadrupole | Excellent for quantification (Selected Ion Monitoring), robust, cost-effective. | Routine QC, target compound quantification. |

| Ion Trap | Capable of multiple stages of fragmentation (MSn) for detailed structural analysis.[9] | Elucidation of complex fragmentation pathways. |

| Time-of-Flight (TOF) | High resolution, excellent mass accuracy, fast scan speeds. | Accurate mass measurement to determine elemental composition of parent and fragment ions. |

| Orbitrap / FT-ICR | Ultra-high resolution and superior mass accuracy. | Definitive structural confirmation, resolving isobaric interferences. |

A Validated Experimental Workflow: From Sample to Spectrum

A robust analytical method relies on a meticulously executed and validated workflow. The following protocols are grounded in best practices for achieving reproducible, high-quality data.

Protocol: Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and ensure reliable ionization.[17] The primary goal is to dissolve the analyte in a suitable solvent at an appropriate concentration while eliminating non-volatile interferences.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh ~1 mg of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate and dissolve it in 1 mL of a high-purity organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution for LC-MS (ESI): Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to a final concentration of 10 µg/mL. Formic acid is added to promote protonation for positive-ion ESI.[6]

-

Working Solution for GC-MS (EI): Take 100 µL of the stock solution and dilute it with 900 µL of a volatile solvent compatible with the GC system, such as Dichloromethane or Ethyl Acetate, to a final concentration of 100 µg/mL.[18]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the chromatographic system.

-

Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial. Use glass vials to prevent leaching of plasticizers, especially when using solvents like Dichloromethane.[17]

Caption: Standard sample preparation workflow for MS analysis.

Protocol: LC-MS/MS Analysis

This method is designed to determine the accurate mass of the protonated molecule and generate a fragmentation spectrum via collision-induced dissociation (CID).

-

Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[1]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Mode 1 (Full Scan): m/z range 100-500 to detect the [M+H]+ ion.

-

Scan Mode 2 (Tandem MS): Data-dependent acquisition (DDA) to trigger fragmentation of the most intense ion from the full scan (the [M+H]+ ion).

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

-

Protocol: GC-MS Analysis

This method provides a characteristic fragmentation pattern for library matching and structural confirmation.

-

Instrumentation: Gas chromatograph with an EI source coupled to a mass spectrometer (e.g., single quadrupole or TOF).[19]

-

Chromatographic Conditions:

-

Column: Non-polar capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 100 °C for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

Injection Volume: 1 µL (splitless).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: EI (70 eV).

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-450.

-

Deconstructing the Spectrum: Predicted Fragmentation Pathways

The structural features of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (Molecular Weight: 248.23 g/mol ) suggest several predictable fragmentation pathways. The interpretation of these pathways is key to confirming the structure.

ESI Fragmentation ([M+H]⁺, m/z 249)

Under ESI-MS/MS conditions, fragmentation is initiated from the protonated molecule. The most labile group is the acetoxy substituent.

-

Loss of Ketene: The most characteristic fragmentation of protonated acetoxyarenes is the neutral loss of ketene (CH₂=C=O, 42.01 Da).[7][8] This is a highly favorable rearrangement that results in a stable phenolic hydroxyl group.

-

m/z 249 → m/z 207

-

-

Loss of Methanol: The resulting ion at m/z 207 still contains a methyl ester. A subsequent loss of methanol (CH₃OH, 32.03 Da) can occur.

-

m/z 207 → m/z 175

-

-

Loss of CO: The ion at m/z 175 can lose carbon monoxide (CO, 28.00 Da).

-

m/z 175 → m/z 147

-

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

EI Fragmentation (M•⁺, m/z 248)

In EI, fragmentation begins with the radical cation (molecular ion, M•⁺). The fragmentation is more extensive and involves both radical- and charge-site-initiated cleavages.[11]

-

Loss of Acetoxy Radical: Cleavage of the C-O bond can lead to the loss of the acetoxy radical (•OCOCH₃, 59 Da), forming a stable benzofuranyl cation.

-

m/z 248 → m/z 189

-

-

Loss of Ketene from M•⁺: Similar to the ESI pathway, the molecular ion can undergo rearrangement to lose neutral ketene, leaving a radical cation at m/z 206.

-

m/z 248 → m/z 206

-

-

Fragmentation of the Ester: The ion at m/z 206 can then lose a methoxy radical (•OCH₃, 31 Da).

-

m/z 206 → m/z 175

-

-

Formation of Acylium Ion: A very common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the acetoxy group to form an acylium ion at m/z 43 (CH₃CO⁺), which is often the base peak.

-

This fragment arises from a different pathway and would be seen as a separate, intense peak.

-

Caption: Major predicted fragmentation pathways under Electron Ionization (EI).

Application in Drug Development: A Quality Control Perspective

The developed MS methods are not just for structural confirmation; they are vital tools throughout the drug development lifecycle.[3]

-

Impurity Profiling: The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities from the synthesis process or degradation.[2][4] The fragmentation data obtained is crucial for identifying the structures of these unknown impurities, which is a key regulatory requirement.

-

Stability Testing: By subjecting the drug substance to stress conditions (e.g., heat, humidity, light), these LC-MS methods can be used to track the formation of degradation products over time, establishing the compound's stability profile.

-

Cleaning Validation: The sensitivity of MS can be leveraged to ensure that manufacturing equipment is properly cleaned between batches, by testing for residual amounts of the active pharmaceutical ingredient (API).

-

Metabolite Identification: In preclinical studies, LC-MS/MS is the primary tool used to identify the metabolic fate of a drug candidate by analyzing biological samples (e.g., plasma, urine) and looking for biotransformations of the parent compound.[20]

Conclusion

The mass spectrometric analysis of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate is a multi-faceted task that requires a logical and informed approach to methodology. By selecting the appropriate combination of chromatography, ionization, and mass analysis, it is possible to obtain rich datasets for unequivocal structural confirmation and sensitive quantification. Electrospray ionization coupled with tandem MS provides crucial molecular weight information and controlled fragmentation, ideal for impurity and metabolite studies. Electron ionization provides robust, library-matchable fragmentation patterns essential for definitive identification. The protocols and fragmentation pathways detailed in this guide serve as a comprehensive framework for researchers and drug development professionals, enabling the development of self-validating analytical systems that ensure product quality, safety, and regulatory compliance.

References

-

Analytical Chemistry Journal. ACS Publications - American Chemical Society. [Link]

-

Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST). [Link]

-

Journal of Mass Spectrometry. Wiley. [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

-

Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

-

Analytical Chemistry (journal). Wikipedia. [Link]

-

How Mass Spectrometry enhances GMP quality control with LC‑MS. AMSbiopharma. [Link]

-

Annual Review of Analytical Chemistry. Annual Reviews. [Link]

-

Journal of Mass Spectrometry. Grokipedia. [Link]

-

Journal of Analytical Chemistry. Pleiades Publishing. [Link]

-

Analytical Chemistry. ACS Publications. [Link]

-

Mass Spectrometry Data Center, NIST. [Link]

-

Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]

-

Journal of Mass Spectrometry. Wikipedia. [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. CNGBdb. [Link]

-

2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. PubMed. [Link]

-

Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

-

Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Journal of Mass Spectrometry (Wiley). SciSpace. [Link]

-

Sample preparation GC-MS. SCION Instruments. [Link]

-

Understanding the Role of Mass Spectrometry in Drug Discovery and Development. BioPharma PEG. [Link]

-

NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis. National Institute of Standards and Technology. [Link]

-

Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

NIST Mass Spectrometry Data Center - PubChem Data Source. PubChem. [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

-

NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. NIH. [Link]

-

Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

-

Sample preparation in mass spectrometry. Wikipedia. [Link]

-

Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. [Link]

-

The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. PubMed. [Link]

-

Study of electrospray ionization tandem mass spectrometry of the benzofuranone compounds. Chinese Chemical Society. [Link]

-

Benzofuran. NIST WebBook. [Link]

-

Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. ResearchGate. [Link]

-

Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

-

Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

-

Electrospray Ionization for Mass Spectrometry of Large Biomolecules. Science. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

GC-MS Spectra of 2-methyl benzofuran. ResearchGate. [Link]

-

Mass spectrometry using electrospray ionization. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. skpharmteco.com [skpharmteco.com]

- 3. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

- 4. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. db.cngb.org [db.cngb.org]

- 8. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Mass Spectrometry Data Center | NIST [nist.gov]

- 13. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 14. NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis | NIST [nist.gov]

- 15. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 18. Sample preparation GC-MS [scioninstruments.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro anticancer potential of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate"

An In-Depth Technical Guide Topic: In Vitro Anticancer Potential of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the in vitro evaluation of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, a novel benzofuran derivative, as a potential anticancer agent. Benzofuran scaffolds are integral to numerous biologically active compounds and have shown considerable promise in oncology.[1][2] This document details a multi-phase experimental strategy, beginning with broad cytotoxicity screening and progressing to specific mechanistic studies. We present detailed, field-proven protocols for assessing cell viability, mode of cell death, impact on cell cycle progression, and influence on critical cancer-related signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity. The overarching goal is to provide researchers, scientists, and drug development professionals with a robust, logical, and technically sound guide for the preclinical assessment of this, and similar, investigational compounds.

Introduction: The Rationale for Investigating Benzofuran Derivatives

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. Fused heterocyclic ring systems, such as the benzofuran core, have emerged as privileged scaffolds due to their wide range of pharmacological activities.[3] Natural and synthetic benzofuran derivatives have demonstrated significant potential in treating chronic diseases and infections, with a growing body of evidence supporting their anticancer properties.[4] These compounds can induce cytotoxicity in cancer cells through various mechanisms, making them attractive candidates for drug development.[1][5]

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (hereafter referred to as BFC-6) is a synthetic derivative designed to leverage the established anticancer potential of the benzofuran moiety. Its specific substitutions are hypothesized to enhance its cytotoxic activity and selectivity against malignant cells. This guide outlines a systematic in vitro approach to validate this hypothesis, providing a clear path from initial screening to mechanistic elucidation.

The Investigative Workflow: A Multi-Phased Approach

A thorough in vitro evaluation requires a logical progression from broad-spectrum effects to fine-tuned molecular mechanisms. Our approach is structured into four distinct phases, each answering a critical question about the compound's biological activity.

Caption: Overall experimental workflow for evaluating BFC-6.

Phase 1: Primary Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of BFC-6 across a panel of human cancer cell lines and establish its half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice: The MTT assay is a robust, reliable, and high-throughput colorimetric assay for assessing cell metabolic activity. Since mitochondrial dehydrogenases in viable cells are responsible for converting the yellow MTT salt to purple formazan, the amount of formazan produced is directly proportional to the number of living cells.[6] This makes it an excellent first-pass screen to quantify cytotoxicity.[7][8]

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Harvest cancer cells (e.g., MCF-7, A549, HeLa) during their exponential growth phase. Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate. Include wells with medium only for background control. Incubate for 24 hours (37°C, 5% CO2).[6]

-

Compound Treatment: Prepare serial dilutions of BFC-6 in complete culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of BFC-6. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.

-

MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.[9][10]

-

Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[10]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of BFC-6 to determine the IC50 value.

Data Presentation: Cytotoxicity Profile of BFC-6

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HeLa | Cervical Carcinoma | 18.9 ± 1.5 |

| HCT116 | Colon Carcinoma | 12.4 ± 1.1 |

Phase 2: Elucidation of Cell Death Mechanism

Objective: To differentiate between apoptosis (programmed cell death) and necrosis as the primary mode of BFC-6-induced cell death.

Causality Behind Experimental Choice: The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing apoptotic and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, can detect these cells.[11] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for precise quantification of different cell populations.[12]

Caption: Hypothesized impact of BFC-6 on key cancer signaling pathways.

Synthesis and Future Directions

The multi-phased approach detailed in this guide provides a comprehensive in vitro characterization of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate. The data generated will establish its cytotoxic potency, clarify its primary mechanism of cell death (apoptosis), identify any effects on cell cycle progression, and provide crucial insights into the molecular signaling pathways it modulates.

Positive and consistent results across these assays—such as low micromolar IC50 values, clear induction of apoptosis, arrest at a critical cell cycle checkpoint like G2/M, and demonstrable inhibition of pro-survival pathways like PI3K/Akt—would strongly support the advancement of BFC-6 into the next phase of preclinical development. Future studies would logically include more advanced in vitro models, such as 3D spheroids, and subsequent in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Retrieved from [Link]

-

Vermes, I., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

-

Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Taniguchi, K., & Karin, M. (2018). Role of the NFκB-signaling pathway in cancer. PMC. Retrieved from [Link]

-

Braicu, C., et al. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

Santarpia, L., et al. (2023). Targeting the MAPK Pathway in Cancer. MDPI. Retrieved from [Link]

-

Porta, C., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Retrieved from [Link]

-

Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

-

Xia, Y., et al. (2014). NF-κB, an Active Player in Human Cancers. AACR Journals. Retrieved from [Link]

-

The Cancer Researcher. (2024). Adventures with the MAPK pathway. Retrieved from [Link]

-

Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

-

Calses, P. C., et al. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences. Retrieved from [Link]

-

RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

-

ResearchGate. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

-

PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

-

PubMed. (2004). Cytotoxic assays for screening anticancer agents. Retrieved from [Link]

-

University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Frontiers. (2023). NF-κB signaling pathway in tumor microenvironment. Retrieved from [Link]

-

Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. AACR Journals. Retrieved from [Link]

-

Sethi, G., et al. (2018). The NF-κB Pathway and Cancer Stem Cells. PMC. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

-

Singh, S., et al. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Quratul Ain. (2023). Western Blotting for Cancer Research. Medium. Retrieved from [Link]

-

PubMed. (2012). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

-

UPMC Hillman Cancer Center. (n.d.). Online Resources About Research and Clinical Trials. Retrieved from [Link]

-

American Cancer Society. (2025). Clinical Trials. Retrieved from [Link]

-

International Agency for Research on Cancer. (n.d.). IARC Home. Retrieved from [Link]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. kumc.edu [kumc.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

"discovery of novel benzofuran compounds in cancer research"

An In-depth Technical Guide to the Discovery of Novel Benzofuran Compounds in Cancer Research

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1] Naturally occurring and synthetically derived benzofurans exhibit a wide spectrum of biological activities, including potent anticancer properties.[2][3] This guide provides a technical overview for researchers and drug development professionals on the discovery of novel benzofuran compounds in oncology. We will explore synthetic strategies, elucidate common mechanisms of action, detail protocols for preclinical evaluation, and synthesize key structure-activity relationship (SAR) insights that drive the optimization of these promising therapeutic agents.

The Benzofuran Scaffold: A Foundation for Anticancer Drug Design

Benzofuran and its derivatives are of significant interest due to their versatile physicochemical properties and their presence in numerous biologically active natural products.[1][4] The rigid, planar structure of the benzofuran core provides an excellent anchor for introducing various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability enables medicinal chemists to design and synthesize extensive libraries of derivatives to probe interactions with diverse biological targets.[1]

Earlier structure-activity relationship (SAR) studies identified that substitutions at the C-2 position, often with ester or other heterocyclic rings, were critical for cytotoxic activity.[1] This foundational knowledge has guided the development of more complex and potent anticancer agents.

Synthetic Pathways to Novel Benzofuran Anticancer Agents

The generation of diverse benzofuran libraries is fundamental to discovering novel anticancer leads. While numerous synthetic routes exist, a common and effective strategy involves the reaction of a substituted salicylaldehyde with an active methylene compound, followed by cyclization. More advanced methods allow for greater complexity and control.

Example Synthetic Workflow: Copper-Catalyzed Cyclization

A prevalent modern approach is the copper-catalyzed intramolecular cyclization of 2-alkynylphenols. This method offers high yields and tolerance for a wide range of functional groups, which is essential for creating diverse derivatives for screening.

Caption: General workflow for copper-catalyzed synthesis of benzofuran cores.

Mechanisms of Anticancer Action

Benzofuran derivatives exert their anticancer effects through a variety of molecular mechanisms, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways essential for tumor progression.[5]

Inhibition of Key Kinases

Many cancers exhibit aberrant signaling through protein kinases. Benzofuran derivatives have been successfully designed to target these enzymes.

-

Aurora B Kinase: As a key regulator of mitosis, Aurora B is a prime target in oncology. A benzofuran derivative, compound S6, was identified as a selective inhibitor of Aurora B kinase.[6] Its action leads to the suppression of histone H3 phosphorylation, a key biomarker of Aurora B activity, ultimately causing cell cycle arrest in the G2/M phase.[6]

-

VEGFR-2: Angiogenesis is critical for tumor growth, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a central player. Certain 3-methylbenzofuran derivatives have shown potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range.[7]

-

mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation. A series of benzofuran derivatives has been developed as mTOR inhibitors, with some compounds demonstrating the ability to block both mTORC1 and Akt signaling, potentially overcoming resistance mechanisms seen with other mTOR inhibitors like rapamycin.[8]

Caption: Inhibition of the Aurora B kinase pathway by a benzofuran derivative.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with benzofuran compounds is the programmed cell death of cancer cells.

-

Apoptosis Induction: A novel benzofuran-chalcone derivative was shown to induce apoptosis in colon cancer cells (HCT-116 and HT-29) by activating both the extrinsic (DR-4) and intrinsic (BCL-2) apoptotic pathways.[9] Another natural benzofuran derivative from Morus alba L. was found to trigger mitochondrial apoptosis and increase autophagy in non-small-cell lung carcinoma cells.[7]

-

Cell Cycle Arrest: Many benzofuran derivatives halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, one derivative arrested cervical cancer cells at the G2/M phase, while another caused G2-M arrest in breast cancer cells.[5][7] This is often a direct consequence of inhibiting targets like tubulin or mitotic kinases.[7]

Preclinical Evaluation: From In Vitro Screening to In Vivo Efficacy

The evaluation of novel compounds follows a structured workflow designed to identify potent and selective candidates while minimizing resource expenditure.

Caption: A typical preclinical workflow for anticancer drug discovery.

In Vitro Cytotoxicity Data

The initial screening of compounds is performed across a panel of human cancer cell lines to determine their cytotoxic potency, typically measured as the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [5][7] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [5][7] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [5][7] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [5][7] |

| 3-Methylbenzofuran (16b) | A549 (Lung) | 1.48 | [7] |

| Benzofuran-Chalcone | HCT-116 (Colon) | 1.71 | [9] |

| Piperazine-based (38) | A549 (Lung) | 25.15 | [7][10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. It is a standard high-throughput method for initial cytotoxicity screening.[11]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzofuran compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy: Xenograft Models

Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic efficacy and safety in a living organism. Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard.

A study evaluating a benzofuran piperazine derivative (compound 1.19) in an MDA-MB-231 breast cancer xenograft model demonstrated significant tumor growth inhibition. At a dose of 50 mg/kg, the compound achieved 58.7% tumor growth inhibition by day 21, showcasing its potential in vivo.[12][13]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. They reveal which chemical modifications enhance potency, selectivity, and drug-like properties.

-

Halogenation: The position of a halogen on the benzofuran ring is a critical determinant of biological activity.[1] In some series, introducing bromine to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity.[4][14]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other biologically active heterocycles like triazole, piperazine, or imidazole has emerged as a promising strategy to enhance cytotoxic effects.[1][15]

-

Substitutions at C-2 and C-3: Modifications at these positions are pivotal. For example, 3-amidobenzofurans have shown significant antiproliferative efficacy, while ester or heterocyclic substitutions at C-2 were identified early on as being crucial for activity.[1][7]

Caption: Key structure-activity relationships for benzofuran anticancer agents.

Challenges and Future Directions

Despite the promise of benzofuran derivatives, challenges remain. Issues such as poor solubility, metabolic instability, and off-target toxicity must be addressed during lead optimization. The future of this field lies in the use of computational docking studies to design more selective inhibitors, the development of novel synthetic methodologies to access greater chemical diversity, and the exploration of benzofurans as components of antibody-drug conjugates (ADCs) or targeted protein degraders.

Conclusion

The benzofuran scaffold is a remarkably versatile and productive starting point for the discovery of novel anticancer agents. Through systematic synthetic exploration, detailed mechanistic studies, and rigorous preclinical evaluation, researchers have identified numerous derivatives with potent activity against a range of human cancers. The continued application of modern drug discovery principles, guided by an ever-deepening understanding of SAR, ensures that benzofuran-based compounds will remain a significant area of focus in the quest for more effective and selective cancer therapies.

References

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. Available at: [Link]

-

Uslu, H., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. Available at: [Link]

-

Fathalla, O. A., et al. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]

-

Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Zhou, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. Available at: [Link]

-

Luo, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

-

Penthala, N. R., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

-

Schmitt, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. Available at: [Link]

-

Wang, Y., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. PubMed. Available at: [Link]

-

Dawood, K. M. (2023). Some clinical drugs containing benzofuran scaffolds. ResearchGate. Available at: [Link]

-

Bendi, A., et al. (2024). Exploring the potential therapeutic role of benzofuran derivatives in cancer treatment. OUCI. Available at: [Link]

-

Hrytsai, I., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Anticancer Benzofurans: A Technical Guide for Drug Development Professionals

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Naturally occurring and synthetic benzofuran derivatives have demonstrated a wide spectrum of biological properties, including potent anticancer effects.[3][4] This has led to significant interest in exploring the structure-activity relationship (SAR) of this class of compounds to design and develop novel and more effective anticancer agents.[2][5][6] This in-depth technical guide provides a comprehensive overview of the SAR of anticancer benzofurans, detailing key structural modifications, their impact on biological activity, underlying mechanisms of action, and relevant experimental protocols for their evaluation.

I. Core Structure-Activity Relationships of Anticancer Benzofurans

The anticancer activity of benzofuran derivatives is intricately linked to the nature and position of substituents on both the benzene and furan rings. Understanding these relationships is crucial for the rational design of potent and selective anticancer agents.

Substitutions at the C-2 Position

The C-2 position of the benzofuran ring is a frequent site for modification and plays a critical role in determining the cytotoxic activity of these compounds.[7]

-

Aryl and Heteroaryl Substitutions: The introduction of aryl groups at the C-2 position is a common strategy that often leads to potent anticancer activity. For instance, 2-arylbenzofurans have been shown to exhibit significant cytotoxicity against various cancer cell lines.[8] The nature and substitution pattern of this aryl ring are critical. For example, the presence of a 3',4',5'-trimethoxybenzoyl group at the C-2 position has been associated with potent tubulin polymerization inhibitory activity.[9]

-

Carboxamide and Related Moieties: Benzofuran-2-carboxamides represent another important class of anticancer agents. The nature of the substituent on the amide nitrogen significantly influences activity. For example, N-(4'-hydroxy)phenylamide derivatives have shown both outstanding anticancer and NF-κB inhibitory activity.[10] The introduction of triazole moieties linked to the benzofuran-2-carboxamide scaffold has also yielded compounds with high anti-proliferative potency.[4]

Modifications at the C-3 Position

The C-3 position also offers a valuable handle for modulating the anticancer properties of benzofurans.

-

Methyl and Small Alkyl Groups: The addition of a small alkyl group, such as a methyl group, at the C-3 position can enhance anticancer activity. For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the introduction of a methyl group at C-3 resulted in increased activity.[9]

-

Amino and Amide Functionalities: The incorporation of amino or amide groups at the C-3 position can lead to compounds with diverse biological activities. For instance, 3-aminobenzofuran derivatives have been explored for their potential as multifunctional agents.[11][12]

Substitutions on the Benzene Ring